Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone
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Overview
Description
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound characterized by a cyclopentyl group attached to a naphthalene ring with two hydroxyl groups at positions 3 and 4, and a methanone group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by cyclopentylation and hydroxylation. The reaction conditions often require the use of strong acids like AlCl3 as a catalyst and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methanone group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound may inhibit certain enzymes or modulate signaling pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(3,4-dihydroxynaphthalen-1-yl)methanone
- Cyclopentyl(3,4-dihydroxyphenyl)methanone
- Cyclopentyl(3,4-dihydroxybenzyl)methanone
Uniqueness
Cyclopentyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the specific positioning of the hydroxyl groups on the naphthalene ring and the presence of the cyclopentyl group. This structural arrangement imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
65363-46-4 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
cyclopentyl-(3,4-dihydroxynaphthalen-2-yl)methanone |
InChI |
InChI=1S/C16H16O3/c17-14(10-5-1-2-6-10)13-9-11-7-3-4-8-12(11)15(18)16(13)19/h3-4,7-10,18-19H,1-2,5-6H2 |
InChI Key |
HOCPTTYTZGWRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O |
Origin of Product |
United States |
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